3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole
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Overview
Description
3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole is a complex organic compound featuring two oxadiazole rings and an azoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Rings: The initial step involves the synthesis of 1,2,5-oxadiazole rings. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Azoxy Group: The azoxy group is introduced by reacting the oxadiazole derivative with nitrosating agents such as sodium nitrite in the presence of an acid, followed by reduction with a suitable reducing agent like zinc dust.
Phenyl Substitution: The phenyl groups are introduced through nucleophilic aromatic substitution reactions, where phenyl halides react with the oxadiazole intermediates under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the azoxy group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Phenyl halides, sodium hydride, various nucleophiles or electrophiles.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as bioactive molecules. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Medicine
In medicine, the compound and its derivatives are investigated for their therapeutic potential. Their ability to interact with biological targets such as enzymes and receptors makes them interesting for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, including electronics and nanotechnology.
Mechanism of Action
The mechanism of action of 3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can participate in redox reactions, while the oxadiazole rings can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-phenyl-1,2,4-oxadiazole
- 4-phenyl-1,2,5-oxadiazole
- 3-phenyl-4-[(4-phenyl-1,2,4-oxadiazol-3-yl)-NNO-azoxy]-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-phenyl-4-[(4-phenyl-1,2,5-oxadiazol-3-yl)-NNO-azoxy]-1,2,5-oxadiazole is unique due to the presence of both 1,2,5-oxadiazole rings and an azoxy group. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other oxadiazole derivatives.
Properties
IUPAC Name |
oxido-(4-phenyl-1,2,5-oxadiazol-3-yl)-[(4-phenyl-1,2,5-oxadiazol-3-yl)imino]azanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N6O3/c23-22(16-14(19-25-21-16)12-9-5-2-6-10-12)17-15-13(18-24-20-15)11-7-3-1-4-8-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQXPBYFCCFPHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2N=[N+](C3=NON=C3C4=CC=CC=C4)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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